1,3-Dibenzyl-2-(furan-2-yl)imidazolidine is a heterocyclic compound characterized by its imidazolidine ring structure, which is substituted at the 1 and 3 positions with benzyl groups and at the 2 position with a furan moiety. The molecular formula for this compound is . This compound falls under the category of imidazolidines, which are five-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving amines and aldehydes, particularly those containing furan and benzyl groups. It is often studied for its potential pharmaceutical properties.
1,3-Dibenzyl-2-(furan-2-yl)imidazolidine is classified as:
The synthesis of 1,3-dibenzyl-2-(furan-2-yl)imidazolidine typically involves a multi-step process starting from readily available precursors such as benzylamine and furan-containing aldehydes.
The general reaction can be represented as follows:
The molecular structure of 1,3-dibenzyl-2-(furan-2-yl)imidazolidine features:
Key structural data includes:
1,3-Dibenzyl-2-(furan-2-yl)imidazolidine can participate in several chemical reactions:
Common reagents and conditions include:
The mechanism of action for 1,3-dibenzyl-2-(furan-2-yl)imidazolidine is primarily studied in the context of its biological activity. The compound may exert its effects through:
Data suggests that the nitro group in related compounds can undergo reduction to form reactive intermediates that interact with cellular components, enhancing their biological activity.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to characterize this compound's structure and purity.
1,3-Dibenzyl-2-(furan-2-yl)imidazolidine has several notable applications:
Research continues into its efficacy in drug development, particularly focusing on its biological properties and possible therapeutic uses in treating infections or inflammatory diseases.
Imidazolidines represent a class of saturated five-membered heterocyclic compounds characterized by two nitrogen atoms at positions 1 and 3 and a tetrahedral carbon at position 2 (the ring junction). The compound 1,3-Dibenzyl-2-(furan-2-yl)imidazolidine (systematic IUPAC name: 1,3-dibenzyl-2-(furan-2-yl)imidazolidine) follows this core architecture with specific substitutions: benzyl groups at nitrogen atoms N1 and N3, and a furan-2-yl moiety at C2. Its molecular formula is C₂₁H₂₂N₂O (molecular weight: 318.4 g/mol), reflecting the benzyl (C₇H₇), furan (C₄H₃O), and imidazolidine (C₃H₇N₂) constituents [2]. The structure exhibits a cis configuration in the imidazolidine ring due to steric constraints, with the furan ring adopting a planar conformation orthogonal to the saturated ring. This orientation facilitates π-π stacking interactions critical for biological activity [2] [5].
Table 1: Structural Identifiers of 1,3-Dibenzyl-2-(furan-2-yl)imidazolidine
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | 1,3-Dibenzyl-2-(furan-2-yl)imidazolidine |
| Molecular Formula | C₂₁H₂₂N₂O |
| Molecular Weight | 318.4 g/mol |
| InChI Key | ZRIPMKIKIZGQLM-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C(N1CC2=CC=CC=C2)C3=CC=CO3)CC4=CC=CC=C4 |
| Core Heterocycle | Imidazolidine (saturated) |
| Substituents | N1,N3: Benzyl; C2: Furan-2-yl |
Imidazolidine derivatives have evolved from synthetic intermediates to pharmacologically relevant scaffolds. Early work focused on their utility as precursors for biotin (vitamin H) synthesis, exemplified by patents detailing routes to 2-oxo-1,3-dibenzyl-imidazolidine-4,5-dicarboxylic acids [3]. The discovery of antimicrobial and antitumor properties in substituted imidazolidines during the 1990s–2000s spurred medicinal chemistry interest. For 1,3-Dibenzyl-2-(furan-2-yl)imidazolidine, optimized condensation protocols (e.g., benzylamine + furan-2-carbaldehyde) developed since the mid-20th century enabled systematic biological evaluation. Its emergence coincided with recognition of imidazolidines as modulators of heat shock proteins (HSP90) and microbial membrane integrity, positioning it as a versatile chemotype for antibiotic and anticancer lead development [2] [7].
The integration of furan and imidazolidine motifs creates a synergistic pharmacophore. The furan ring contributes:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6